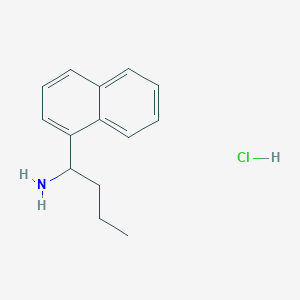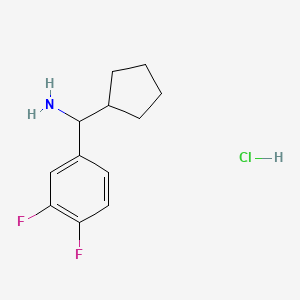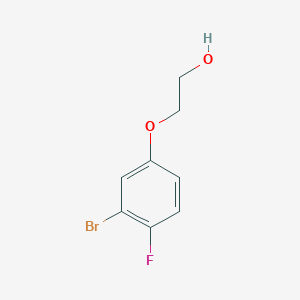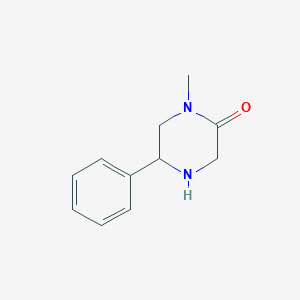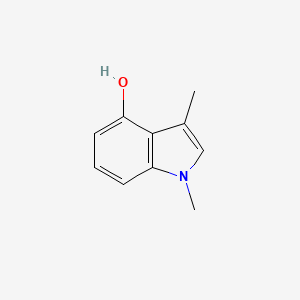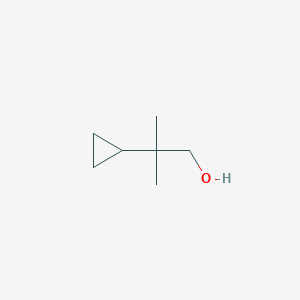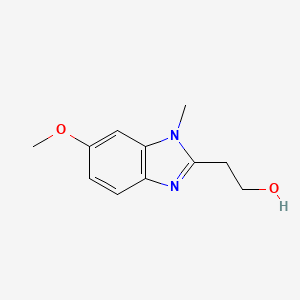![molecular formula C36H44Br2N2O2 B1457698 2,3-ビス[3-(オクチロキシ)フェニル]-5,8-ジブロモキノキサリン CAS No. 565228-31-1](/img/structure/B1457698.png)
2,3-ビス[3-(オクチロキシ)フェニル]-5,8-ジブロモキノキサリン
説明
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline, abbreviated as BODQ, is an organic compound with a distinct aromatic structure. It belongs to the class of quinoxaline derivatives, which are a group of compounds that are widely used in medicinal and biological research. BODQ has been used for a variety of applications, such as in the synthesis of other compounds, as a dye, and as a fluorescent probe for studying the structure and function of biological molecules.
科学的研究の応用
有機光起電力(OPV)
この化合物は、OPV用のp型共役ポリマーの開発に使用されています 。これらのポリマーは、水とエタノールでスイッチ可能な溶解性を示し、これはグリーン溶媒プロセス性に有利です。この特性により、有害なハロゲン化溶媒によって引き起こされる悪影響なしに、機能的な光起電力デバイスを製造することができます。 この化合物をベースとするポリマーは、反転デバイス構造で最大1.3%の電力変換効率(PCE)を示しました .
バルクヘテロ接合太陽電池における電子供与体材料
電子供与体材料として、この化合物はバルクヘテロ接合(BHJ)太陽電池で使用するための新規共役ポリマーに組み込まれています 。これらのポリマーは、一般的な有機溶媒で優れた溶液プロセス性を特徴とし、300℃以上の分解温度を有します。 また、400〜700 nmの強力で広い吸光性を示し、太陽電池での効率的な光吸収の可能性を示唆しています .
溶媒プロセス性
この化合物の誘導体は、グリーン溶媒に可溶であることが示されており、これはOPVの製造にとって大きな利点です。 この溶解性は、低コストで高スループットの印刷方法を使用したOPVの大量生産につながる可能性があります .
環境への影響の削減
水とエタノールに可溶なポリマーにこの化合物を用いることで、OPV生産の環境への影響を軽減できます。 これは、製造プロセスで、通常は環境に悪影響をもたらす有害なハロゲン化溶媒の使用を回避できるためです .
光起電力性能の向上
この化合物の構造の改変、例えば、第三級アミンやピリジンなどの極性ペンダント基の付加は、ポリマーの光起電力性能を向上させることが示されています。 これらの改変は、ポリマーとアノード界面材料間の相互作用を減らすことで、開放電圧(Voc)と全体のPCEを向上させることができます .
機能性材料のための置換基の改変
この化合物は、置換基の改変を可能にし、これにより、水/アルコール可溶性で機能的なドナー材料を実現できます。 この適応性は、さまざまなOPVアプリケーションの特定の要件を満たすことができる新しい材料の開発に不可欠です .
作用機序
Target of Action
The primary target of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is the synthesis of low band-gap polymer semiconductor materials . The compound serves as a building block in the creation of these materials, which are crucial in the field of organic semiconducting materials .
Mode of Action
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline interacts with its targets by promoting good solubility of the resulting polymer in organic solvents . This is due to the presence of octyloxy as the side chain of quinoxaline .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of low band-gap polymer semiconductor materials .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline’s action are primarily seen in its role as a building block for the synthesis of low band-gap polymer semiconductor materials . These materials have applications in Organic Field-Effect Transistors (OFETs), Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics, and Polymer Solar Cells .
生化学分析
Biochemical Properties
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with low band-gap polymer semiconductor materials, promoting good solubility in organic solvents . These interactions are crucial for the synthesis of high-performance polymer solar cells and other optoelectronic devices.
Cellular Effects
The effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in promoting solubility and stability in organic solvents is essential for its application in organic photovoltaics and polymer solar cells .
Molecular Mechanism
At the molecular level, 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with low band-gap polymer semiconductor materials, enhancing their performance in optoelectronic devices .
Dosage Effects in Animal Models
The effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for the compound’s role in promoting solubility and stability in organic solvents .
Transport and Distribution
The transport and distribution of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its effectiveness in biochemical reactions .
Subcellular Localization
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its role in promoting solubility and stability in organic solvents .
特性
IUPAC Name |
5,8-dibromo-2,3-bis(3-octoxyphenyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44Br2N2O2/c1-3-5-7-9-11-13-23-41-29-19-15-17-27(25-29)33-34(40-36-32(38)22-21-31(37)35(36)39-33)28-18-16-20-30(26-28)42-24-14-12-10-8-6-4-2/h15-22,25-26H,3-14,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJTZANZCULRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





